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Introduction
The CRISPR/Cas9 system has emerged as a revolutionary tool for gene editing, offering

unprecedented precision in modifying the genome. However, the therapeutic translation of this

technology is highly dependent on the development of safe and effective delivery systems.

Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic

acid-based therapeutics, including the components of the CRISPR/Cas9 system.[1][2][3]

Ionizable lipids are a critical component of modern LNP formulations, enabling high

encapsulation efficiency of nucleic acids and facilitating their release into the cytoplasm of

target cells. "Lipid 9" is an example of such an ionizable lipid used in the synthesis of LNPs for

the delivery of mRNA and other nucleic acid payloads.[4][5] These application notes provide an

overview of the use of ionizable lipid-containing LNPs, exemplified by formulations analogous

to those using Lipid 9, for the delivery of CRISPR/Cas9 components, along with detailed

protocols for their formulation, characterization, and application.

Principle of LNP-Mediated CRISPR/Cas9 Delivery
LNP-based delivery of the CRISPR/Cas9 system is most commonly achieved by encapsulating

messenger RNA (mRNA) encoding the Cas9 protein and a single guide RNA (sgRNA) that

directs the Cas9 nuclease to a specific genomic locus. The key to this delivery system is the

ionizable lipid.
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At an acidic pH (typically ~4.0) during formulation, the amine headgroup of the ionizable lipid

becomes protonated (positively charged).[6] This positive charge facilitates the complexation

and encapsulation of the negatively charged mRNA and sgRNA cargo. Following systemic

administration, the LNPs are taken up by target cells, primarily in the liver, through endocytosis.

As the endosome matures, its internal pH drops, causing the ionizable lipid to become

protonated again. This charge reversal is believed to disrupt the endosomal membrane, leading

to the release of the mRNA and sgRNA into the cytoplasm.[7][8] Once in the cytoplasm, the

mRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form a

functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform

the targeted gene editing.
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Figure 1: Mechanism of LNP-mediated CRISPR/Cas9 delivery.
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Quantitative Data Summary
The following tables summarize typical quantitative data for LNP formulations used in

CRISPR/Cas9 delivery, based on published studies.

Table 1: Example LNP Formulation Parameters

Component Example Lipids Molar Ratio (%) Reference

Ionizable Cationic
Lipid

DLin-MC3-DMA,
SM-102, ALC-0315,
"Lipid 9" analogue

48 - 60 [9][10][11]

Helper Lipid DOPE, DSPC 9 - 16 [3][9]

Structural Lipid Cholesterol 31 - 46.5 [3][9][10]

| PEG-Lipid | DMG-PEG2000, C14-PEG-2000 | 1.5 - 2.5 |[3][9] |

Table 2: Typical Physicochemical Properties of LNPs

Parameter Typical Value Method of Analysis Reference

Particle Size
(Diameter)

70 - 110 nm
Dynamic Light
Scattering (DLS)

[9][12]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[3][12]

Zeta Potential
-5 to -20 mV (at

neutral pH)

Laser Doppler

Velocimetry
[3]

| Encapsulation Efficiency | > 90% | RiboGreen Assay |[9][12] |

Table 3: In Vitro and In Vivo Gene Editing Efficiencies
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Target Gene Model System
Delivery
Method

Editing
Efficiency

Reference

TTR Mouse Liver
Systemic IV
Injection

>97%
reduction in
serum protein

[13]

PCSK9 Mouse Liver
Systemic IV

Injection

~80%

knockdown of

expression

[14]

Antithrombin

(AT)
Mouse Liver

Systemic IV

Injection

~22-38% indel

frequency
[13]

| Reporter Gene | HEK293T cells | In Vitro Transfection | ~60% gene knock-out |[14] |

Experimental Protocols
Protocol 1: Preparation of LNPs for CRISPR/Cas9 mRNA
Delivery
This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a

microfluidic mixing system.

Materials:

Ionizable lipid (e.g., SM-102)

Helper lipid (e.g., DSPC)

Cholesterol

PEG-lipid (e.g., DMG-PEG2000)

Ethanol (200 proof, molecular biology grade)

Cas9 mRNA

sgRNA
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Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (e.g., 10K MWCO)

Procedure:

Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and

PEG-lipid in ethanol to create individual stock solutions (e.g., 10-20 mg/mL).

Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired

molar ratio (e.g., 50:10:38.5:1.5) in an Eppendorf tube. Vortex to mix thoroughly.

Prepare Nucleic Acid Mixture (Aqueous Phase): Dilute the Cas9 mRNA and sgRNA in 50

mM citrate buffer (pH 4.0) to the desired concentration.

Microfluidic Mixing: a. Load the lipid mixture into one syringe and the nucleic acid mixture

into another syringe. b. Set up the microfluidic device according to the manufacturer's

instructions. A typical flow rate ratio is 3:1 (aqueous:organic). c. Initiate the mixing process.

The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into

LNPs, encapsulating the nucleic acids.

Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against 1x

PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the

pH.

Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a

centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm

filter.

Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Figure 2: Workflow for LNP formulation and characterization.

Protocol 2: In Vitro Transfection and Gene Editing
Analysis
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Materials:

Target cell line (e.g., HEK293T)

Complete cell culture medium

LNP-CRISPR/Cas9 formulation (from Protocol 1)

Genomic DNA extraction kit

PCR primers flanking the target site

T7 Endonuclease I (T7E1) or SURVEYOR nuclease

Agarose gel and electrophoresis system

DNA sequencing service (for Sanger or NGS)

Procedure:

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-

80% confluency at the time of transfection.

Transfection: a. Dilute the LNP-CRISPR/Cas9 formulation in serum-free medium. b. Remove

the existing medium from the cells and add the LNP-containing medium. c. Incubate for 4-6

hours at 37°C. d. Add complete medium and continue to incubate.

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA

using a commercial kit.

PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity

DNA polymerase.

Mismatch Cleavage Assay (T7E1): a. Denature and re-anneal the PCR products to form

heteroduplexes. b. Treat the re-annealed DNA with T7E1 nuclease, which cleaves

mismatched DNA. c. Analyze the cleavage products by agarose gel electrophoresis. d.

Quantify the indel frequency based on the band intensities of the cleaved and uncleaved

products.
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Sequencing: For more precise analysis, clone the PCR products into a vector and perform

Sanger sequencing on individual clones, or use Next-Generation Sequencing (NGS) for

deep sequencing of the PCR amplicons.

Protocol 3: In Vivo Administration and Efficacy
Assessment
This protocol provides a general workflow for evaluating the in vivo efficacy of LNP-

CRISPR/Cas9 in a mouse model.

Materials:

Animal model (e.g., C57BL/6 mice)

LNP-CRISPR/Cas9 formulation (from Protocol 1)

Sterile saline or PBS

ELISA kit for target protein quantification

Tissue collection and processing reagents

Procedure:

LNP Administration: a. Dilute the LNP formulation in sterile saline or PBS to the desired

dose. b. Administer the formulation to mice via intravenous (IV) tail vein injection.

Monitoring: Monitor the animals for any adverse effects.

Sample Collection: a. At various time points post-injection (e.g., 7, 14, 28 days), collect blood

samples via submandibular or retro-orbital bleeding. b. At the end of the study, euthanize the

animals and harvest tissues, particularly the liver.

Efficacy Assessment: a. Protein Knockdown: Isolate serum from blood samples and quantify

the target protein levels using an ELISA kit. Compare the protein levels in treated animals to

those in control animals. b. Gene Editing in Tissue: Extract genomic DNA from the harvested
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liver tissue and perform a mismatch cleavage assay (T7E1) or NGS to quantify the indel

frequency, as described in Protocol 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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